molecular formula C8H15F3N2O B8732860 N-(6-Aminohexyl)-2,2,2-trifluoroacetamide CAS No. 56934-05-5

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide

Cat. No.: B8732860
CAS No.: 56934-05-5
M. Wt: 212.21 g/mol
InChI Key: QHXNVWBGJVVEOF-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide is an organic compound with a unique structure that includes a trifluoroacetamide group attached to a hexyl chain with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexylamine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form amide bonds with carboxylic acids or their derivatives.

    Reduction Reactions: The trifluoroacetamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as carboxylic acids, anhydrides, or esters are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include substituted amines or amides.

    Condensation Reactions: Products include new amide compounds.

    Reduction Reactions: Products include amines or partially reduced amides.

Scientific Research Applications

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for labeling or immobilization.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through the amino and trifluoroacetamide groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include binding to proteins or nucleic acids, leading to changes in their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
  • N-(6-Aminohexyl)-1-naphthalenesulfonamide
  • Bis(6-aminohexyl)amine

Uniqueness

N-(6-Aminohexyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and reactive intermediates.

Properties

CAS No.

56934-05-5

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

N-(6-aminohexyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6,12H2,(H,13,14)

InChI Key

QHXNVWBGJVVEOF-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)C(F)(F)F)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-1-trifluoroacetylhexanediamine, (CF3CONH(CH2)6NH2) is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of hexanediamine (1.16 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless powder (1.1 gm, yield-42.6%); melting point 52 C°; 1H NMR (CDCl3, d, TMS=)0.00) 7.1-7.2 (m, 3H, NH2, NH) 3.2-3.3 (m, 2H, CO-NH-CH2), 2.8-2.9 (m 2H, CH2 -NH2) 1.2-1.6 (m, 8H, --CH--(CH2)2 --CH2 --).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
42.6%

Synthesis routes and methods II

Procedure details

N -1-trifluoroacetylhexanediamine, (CF3CONH(CH2)6NH2) is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of hexanediamine (1.16 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless powder (1.1 gm, yield--42.6%); melting point 52C°; 1H NMR (CDCl3, d, TMS=) 0.00) 7.1-7.2 (m, 3H, NH2, NH) 3.2-3.3 (m, 2H, CO--NH--CH2), 2.8-2.9 (m 2H, CH2 --NH2) 1.2-1.6 (m, 8H, --CH--(CH2)2 --CH2 --).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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